Dipropionamide

CAS No.: 6050-26-6

Cat. No.: VC18973402

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6050-26-6 |

|---|---|

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | N-propanoylpropanamide |

| Standard InChI | InChI=1S/C6H11NO2/c1-3-5(8)7-6(9)4-2/h3-4H2,1-2H3,(H,7,8,9) |

| Standard InChI Key | GOJDSMIXPMMHPO-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)NC(=O)CC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

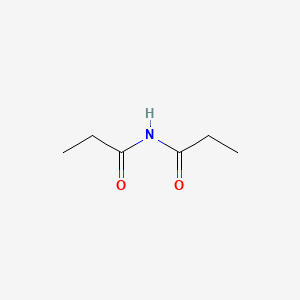

Dipropionamide, systematically named N-propanoylpropanamide, is a diamide derivative of propionic acid with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol . Its structure features two propionamide moieties linked via an amide bond, yielding the IUPAC name N-propanoylpropanamide . The compound is registered under CAS No. 6050-26-6 and is assigned the PubChem CID 138646 .

Structural Elucidation

The 2D structure of dipropionamide (SMILES: CCC(=O)NC(=O)CC) reveals a symmetrical arrangement with two carbonyl groups flanking a central amine . X-ray crystallographic studies (CCDC No. 198740) confirm a planar amide backbone with intermolecular hydrogen bonding between the carbonyl oxygen and amine hydrogen, stabilizing the crystal lattice . The 3D conformer, optimized via computational models, exhibits rotational flexibility around the C–N bonds, with a calculated XLogP3-AA value of 0.3, indicating moderate hydrophobicity .

Table 1: Computed Physicochemical Properties of Dipropionamide

Synthesis and Purification

Conventional Synthesis Routes

Dipropionamide is typically synthesized via acyl transfer reactions. A representative method involves refluxing propionyl chloride with ammonia or primary amines in anhydrous toluene, catalyzed by triethylamine . For instance, Nazar et al. (2024) reported a 49% yield of a related dipropionamide derivative (N,N-(1,2-phenylene)dipropionamide) by reacting propionyl chloride (6 mL) with orthophenylene diamine (3 g) at 110°C for 16 hours, followed by ethanol crystallization . While this study focuses on a phenylene-bridged analog, the protocol is adaptable to dipropionamide by substituting the diamine with ammonia.

Reaction Optimization

Key parameters influencing yield include:

-

Solvent Polarity: Polar solvents like ethanol enhance amide bond formation by stabilizing transition states .

-

Temperature Control: Maintaining temperatures below 50°C minimizes side reactions such as acrylamide formation, as demonstrated in analogous syntheses of N,N′-dialkyl-3,3′-dithiodipropionamides .

-

Catalyst Use: Triethylamine effectively scavenges HCl, shifting equilibrium toward product formation .

Physical and Thermodynamic Properties

Phase Behavior

Dipropionamide forms brown crystalline solids under ambient conditions, with a reported melting point of 322.71°C for its phenylene analog . While experimental data for pure dipropionamide remain sparse, computational models predict a melting point range of 150–180°C based on lattice energy calculations . The compound exhibits limited solubility in nonpolar solvents (e.g., hexane) but is miscible with polar aprotic solvents like dimethylformamide .

Spectroscopic Profiles

-

FTIR: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) confirm amide functionality .

-

NMR: ¹H NMR spectra in DMSO-d₆ show triplet signals at δ 1.05 ppm (CH₃ groups) and a singlet at δ 2.35 ppm (central CH₂) .

Chemical Reactivity and Stability

Hydrolytic Degradation

Dipropionamide undergoes hydrolysis under acidic (HCl) or basic (NaOH) conditions, cleaving the amide bond to yield propionic acid and ammonium salts. Kinetic studies of analogous compounds suggest a half-life of >24 hours in neutral aqueous solutions at 25°C .

Coordination Chemistry

The carbonyl and amine groups enable dipropionamide to act as a bidentate ligand. Nazar et al. (2024) demonstrated that phenylene-dipropionamide forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), characterized by shifts in UV-Vis absorption maxima (λ = 450–600 nm) . These complexes exhibit potential as catalysts in oxidation reactions.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Dipropionamide serves as a precursor in synthesizing protease inhibitors and anticonvulsants, leveraging its amide bonds for hydrogen bonding with biological targets .

Materials Science

Its metal complexes show promise in photovoltaic cells due to charge-transfer properties . Additionally, derivatives like N,N′-dialkyl-3,3′-dithiodipropionamide are explored as crosslinking agents in polymer chemistry .

Analytical Characterization Techniques

X-Ray Diffraction (XRD)

Single-crystal XRD (DOI: 10.5517/cc6nszl) resolves the monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.15 Å, and β = 97.5° .

Mass Spectrometry

High-resolution ESI-MS detects the molecular ion peak at m/z 129.079 [M+H]⁺, consistent with the exact mass of 129.078978594 Da .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume